molecular formula C15H16Cl2N2O B8282624 2,4-Dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine

2,4-Dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine

Cat. No. B8282624
M. Wt: 311.2 g/mol
InChI Key: IJEUDQWBVPTGEL-UHFFFAOYSA-N
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Patent
US08324231B2

Procedure details

To a solution of 2,4,6-trichloropyrimidine (7.32 g, 40 mmol) in 40 mL of THF was added 2-(isopentyloxy)phenylboronic acid (4.1 g, 20 mmol), Pd(OAc)2 (0.4 mmol), PPh3 (0.8 mmol), and Na2CO3 solution (40 mL, 1M). The reaction was heated to 60° C. for 3 hours with stirring. The resulting mixture was cooled down to room temperature then partitioned between EtOAc and water. Layers were separated, and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to result in 4.3 g (70%) of 2,4-dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.18-8.14 (m, 2H), 7.45 (dd, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.10 (t, 2H), 1.90-1.75 (m, 3H), 1.02 (s, 6H).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O)[CH2:11][CH:12]([CH3:14])[CH3:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:15][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[N:3]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
4.1 g
Type
reactant
Smiles
C(CC(C)C)OC1=C(C=CC=C1)B(O)O
Name
Quantity
0.8 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 mmol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
then partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to result in 4.3 g (70%) of 2,4-dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine as a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC(=N1)Cl)C1=C(C=CC=C1)OCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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